molecular formula C6H4BrN3 B1290378 7-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1

7-Bromo[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1290378
CAS RN: 832735-60-1
M. Wt: 198.02 g/mol
InChI Key: JDEILNJRIPGRER-UHFFFAOYSA-N
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Description

7-Bromo[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 g/mol . The compound is solid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound contains a bromine atom attached to a triazolopyridine ring. More detailed structural analysis would require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

7-Bromo[1,2,4]triazolo[4,3-a]pyridine has a molecular weight of 198.02 g/mol and a topological polar surface area of 30.2 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is an actively pursued area of research . [1,2,4]Triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Cardiovascular Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders . The specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context would need further research.

Treatment of Type 2 Diabetes

Compounds of this type have also been used in the treatment of type 2 diabetes . The exact mechanism of action and effectiveness of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this application would require additional study.

Treatment of Hyperproliferative Disorders

[1,2,4]Triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders . Further research would be needed to determine the specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context.

Material Sciences

These compounds have various applications in the material sciences fields as well . The specific applications of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in material sciences would need to be explored further.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Triazolopyridines, including 7-Bromo[1,2,4]triazolo[4,3-a]pyridine, have a broad range of potential therapeutic applications. They have shown promise as inhibitors of the PD-1/PD-L1 interaction, a target for cancer immunotherapy . Future research could explore the potential of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine and related compounds in this and other therapeutic areas.

properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEILNJRIPGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630738
Record name 7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

832735-60-1
Record name 7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-pyridin-2-yl)-hydrazine (0.50 g) in formic acid (0.50 mL) is stirred at reflux temperature overnight. After cooling to room temperature, the solution was concentrated under reduced pressure. Water was added to the residue and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound.
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0.5 mL
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Synthesis routes and methods II

Procedure details

4-Bromo-2-hydrazinylpyridine (compound 41.1) was suspended in formic acid (3 mL). The mixture was heated at 100° C. for one hour, then upon complete reaction, the mixture cooled to room temperature. The volatile organics were removed under reduced pressure, then water (50 mL) was added to the residue. The solids that formed were filtered, washed with water and dried under reduced pressure at 50° C. to give 1.68 g (90%) of the title compound as an off-white solid. m/z (ES+) 198, 200 (M+H)+.
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0 (± 1) mol
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3 mL
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Yield
90%

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